molecular formula C19H19N5O3S B2851304 6-cyclopropyl-3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 2034413-12-0

6-cyclopropyl-3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2851304
CAS No.: 2034413-12-0
M. Wt: 397.45
InChI Key: FUQABPWPCABXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-cyclopropyl-3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted with a cyclopropyl group at position 5. A 1,2,4-oxadiazole ring, linked to a thiophene moiety via a pyrrolidine scaffold, is attached via an ethyl ketone bridge.

Properties

IUPAC Name

6-cyclopropyl-3-[2-oxo-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-16-8-14(12-3-4-12)20-11-24(16)10-17(26)23-6-5-13(9-23)18-21-19(27-22-18)15-2-1-7-28-15/h1-2,7-8,11-13H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQABPWPCABXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-cyclopropyl-3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one represents a complex molecular structure with potential biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, mechanism of action, and structure–activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be summarized as follows:

ComponentDescription
Cyclopropyl group A three-membered carbon ring that may influence the compound's biological activity.
Pyrimidinone core A six-membered aromatic ring containing nitrogen that is commonly found in many bioactive compounds.
Thiophene moiety A five-membered ring containing sulfur, contributing to the compound's electronic properties.
Oxadiazole derivative A heterocyclic compound that has shown significant biological activity in various studies.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target molecule have shown IC50 values in the nanomolar range against human leukemia and breast cancer cell lines, indicating potent anticancer activity .

Case Study:
A study published in MDPI highlighted that oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia) . The mechanism involved apoptosis induction through caspase activation and cell cycle arrest.

The proposed mechanism of action for compounds similar to 6-cyclopropyl-3-(2-oxo...) includes:

  • Induction of Apoptosis: Flow cytometry assays indicated that these compounds can trigger apoptosis in a dose-dependent manner.
  • Cell Cycle Arrest: Compounds were observed to halt cell proliferation at the G1 phase.
  • Protein Interaction: Molecular docking studies suggest strong interactions with proteins involved in cancer progression, such as p53 and caspases .

Structure–Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of oxadiazole derivatives. For example:

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs at specific positions on the aromatic rings enhances biological potency.
  • Substituent Variations: Modifications in the thiophene and pyrimidine rings have been shown to alter the overall activity and selectivity towards certain cancer types .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

CompoundCell Line TestedIC50 Value (µM)Mechanism
Compound AMCF-70.48Apoptosis induction
Compound BU-9370.78Cell cycle arrest
Compound CHCT-1161.54Caspase activation
Target CompoundMDA-MB-231TBDTBD

Comparison with Similar Compounds

Research Findings and Gaps

  • Biological Activity : While direct data on the target compound is absent, structural analogs like 53i () show promise in cellular assays, supporting the hypothesis of kinase inhibition .

Q & A

Basic: What are the critical steps for synthesizing 6-cyclopropyl-3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one?

Answer:
The synthesis involves multi-step organic reactions:

Oxadiazole Formation : Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring .

Pyrrolidine Functionalization : Coupling the oxadiazole moiety to a pyrrolidine ring via nucleophilic substitution or metal-catalyzed cross-coupling .

Pyrimidinone Core Assembly : Use of cyclopropyl-substituted pyrimidinone precursors, employing reagents like ethyl chloroformate for cyclization .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/dioxane mixtures to achieve >95% purity .

Key Considerations : Optimize reaction temperatures (e.g., reflux in anhydrous DMF) and inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or oxadiazole groups .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolve cyclopropyl protons (δ 0.8–1.2 ppm) and oxadiazole/pyrimidinone carbonyl carbons (δ 160–170 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the pyrrolidine ring .
  • IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and oxadiazole C=N (1550–1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode) with <2 ppm error .

Advanced Tip : For stereochemical analysis (e.g., Z/E isomerism in oxadiazole-pyrrolidine linkage), use NOESY or ROESY NMR .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Answer:
Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve oxadiazole cyclization yields vs. THF .
  • Catalyst Selection : Pd(OAc)₂ vs. CuI in coupling steps can alter pyrrolidine functionalization efficiency by 15–20% .
  • Purification Methods : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves co-eluting impurities missed in standard chromatography .

Methodological Approach : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity) and compare with literature protocols .

Advanced: What strategies are recommended for evaluating this compound’s biological activity?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
    • Cellular Uptake : Track intracellular localization via confocal microscopy with a fluorescently tagged analog .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR), focusing on oxadiazole and pyrimidinone binding pockets .

Validation : Cross-validate docking results with SPR (surface plasmon resonance) to measure binding affinity (KD values) .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve binding modes at <2.0 Å resolution .
  • Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., thiophene sulfoxidation) that may influence activity .

Pitfalls : Ensure protein purity (>95%) and avoid DMSO concentrations >1% in assay buffers to prevent denaturation .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .
  • Hydrolytic Stability : Monitor pH-dependent degradation (e.g., oxadiazole ring cleavage at pH >8) via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Solution Stability : Use deuterated DMSO for NMR studies to avoid solvent-induced decomposition .

Advanced: How can computational modeling guide the design of analogs with improved efficacy?

Answer:

  • QSAR Modeling : Train models on bioactivity data from analogs (e.g., pyrimidinone derivatives) to predict substituent effects on IC₅₀ values .
  • MD Simulations : Run 100-ns simulations to assess dynamic interactions (e.g., pyrrolidine flexibility) in target binding sites .
  • ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Basic: What are the safety protocols for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (based on structurally related compounds) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., thiophene derivatives) .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.